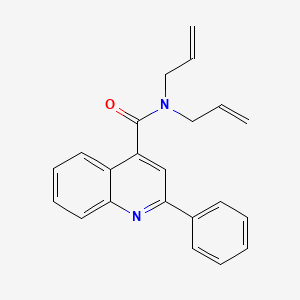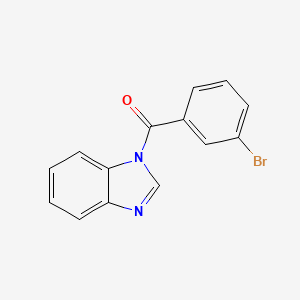
N,N-diallyl-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-4-quinolinecarboxamide” is a chemical compound with the linear formula C16H12N2O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular formula for “2-Phenyl-4-quinolinecarboxamide” is C16H12N2O . For “N-Isopropyl-2-phenyl-4-quinolinecarboxamide”, the molecular formula is C19H18N2O .Chemical Reactions Analysis
The alkylation of 2-phenyl-4-quinolones was investigated and showed that the N-alkylation versus O-alkylation is highly dependent on whether C-5 is hydroxylated or not. N-Alkylation is favored by the presence of a 5-hydroxyl group .Physical And Chemical Properties Analysis
The average mass of “N-Isopropyl-2-phenyl-4-quinolinecarboxamide” is 290.359 Da . The average mass of “N-(Diphenylmethyl)-2-phenyl-4-quinolinecarboxamide” is 414.498 Da .Scientific Research Applications
Antitumor Activity
Quinolinecarboxamide derivatives, including N,N-diallyl-2-phenyl-4-quinolinecarboxamide, have been studied for their potential as antitumor agents. Research shows that phenyl-substituted derivatives of quinolinecarboxamides can act as "minimal" DNA-intercalating agents, exhibiting antitumor activity in solid tumor models. These compounds' activity is influenced by their DNA binding ability, suggesting a need for a careful balance between DNA association constants and antitumor efficacy (Atwell, Baguley, & Denny, 1989).
Photochemical Reactions
N,N-diallyl-2-quinolone-3-carboxamides have been explored for their photochemical properties, particularly in the context of asymmetric intramolecular cyclobutane formation. Research demonstrates that these compounds can form chiral crystals that, when subjected to photochemical reactions, yield chiral cyclobutanes with high enantiomeric excess. This finding highlights the potential of N,N-diallyl-2-phenyl-4-quinolinecarboxamide and related compounds in synthesizing chiral molecules (Yagishita, Sakamoto, Mino, & Fujita, 2011).
Radioligand Development
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These radioligands, including N-[methyl-11C]-quinoline-2-carboxamides, show high specific binding to PBR in various organs, indicating their potential for noninvasive assessment of PBR in vivo (Matarrese, Moresco, Cappelli, et al., 2001).
Asymmetric Reactions
Research into the chiral properties of N,N-diallyl-2-quinolone-3-carboxamides has shown that spontaneous crystallization can lead to chiral crystals, which can then be used in asymmetric reactions. For example, N,N-diallyl-4-methyl-1-propyl-2-quinolone-3-carboxamide can retain its molecular chirality even after dissolution, allowing for the effective transfer of chirality to products through a series of reactions, including hydrogenation and intermolecular photocycloaddition (Yagishita, Mino, Fujita, & Sakamoto, 2012).
Future Directions
The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated . Some compounds displayed good antibacterial activity against Staphylococcus aureus .
properties
IUPAC Name |
2-phenyl-N,N-bis(prop-2-enyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-14-24(15-4-2)22(25)19-16-21(17-10-6-5-7-11-17)23-20-13-9-8-12-18(19)20/h3-13,16H,1-2,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYYNFGMNZNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)
![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)